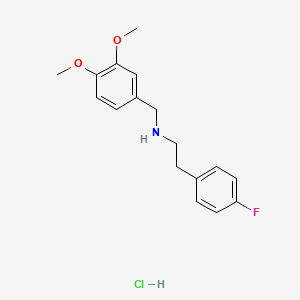

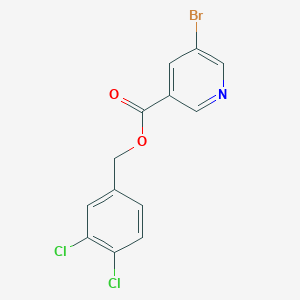

![molecular formula C26H23BrNOP B6343343 [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide CAS No. 1101778-71-5](/img/structure/B6343343.png)

[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

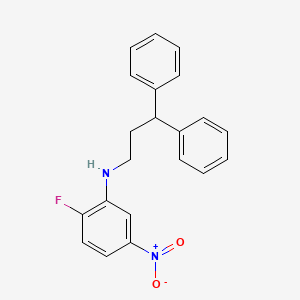

“[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide” is a chemical compound with the CAS Number: 1101778-71-5 and a molecular weight of 476.35 . Its IUPAC name is 2-(4-aminophenyl)-2-oxoethylphosphonium bromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C26H22NOP.BrH/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2,(H-,27,28);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

The study of triphenyl(phenylethynyl)phosphonium bromide and its reactions with α-aminoethers has demonstrated the formation of triphenyl(2-amino-2-phenylvinyl)phosphonium bromides. These reactions highlight the potential for [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide to participate in complex chemical synthesis processes, offering pathways to novel compounds through reactions with acyclic aminoethers and secondary amines. This research opens avenues for the synthesis of structurally diverse phosphonium salts with potential applications in medicinal chemistry and material science (Bagdasaryan et al., 2007).

Catalysis and Organic Synthesis

The reactivity of this compound has been explored in the context of base-catalyzed intramolecular Wittig reactions. This compound demonstrates significant utility in catalyzing reactions to form cyclopentenones and hexadienoate derivatives, suggesting its role as a versatile reagent in organic synthesis. The ability to catalyze reactions efficiently makes it a valuable tool for developing new synthetic methodologies, particularly in the creation of complex organic molecules with potential pharmaceutical applications (Islam & Ikuo, 2007).

Material Science and Polymer Chemistry

Research has also extended into the synthesis of photoluminescent polymers, where this compound serves as a precursor for the creation of materials with unique optical properties. The development of polymers bearing electron-facilitating side groups indicates the potential for this compound in the design and synthesis of new materials for optoelectronic applications. These materials, capable of emitting light, are crucial for advancements in display technology, sensing, and lighting (Kim et al., 2002).

Environmental Applications

Finally, the application of this compound in environmental science has been explored through its role in the absorption of SO2 in flue gas. Novel phosphonium-based deep eutectic solvents, incorporating this compound, demonstrate efficient and reversible SO2 capture capabilities. This research not only highlights the compound's chemical versatility but also its potential contribution to environmental protection and sustainability efforts by addressing air pollution and promoting cleaner industrial processes (Zhao et al., 2021).

Propiedades

IUPAC Name |

[2-(4-aminophenyl)-2-oxoethyl]-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22NOP.BrH/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2,(H-,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXGVUWDCRPVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BrNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

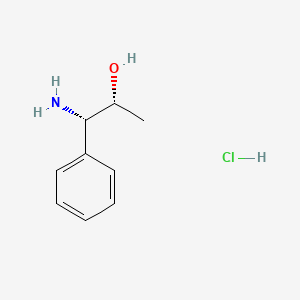

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

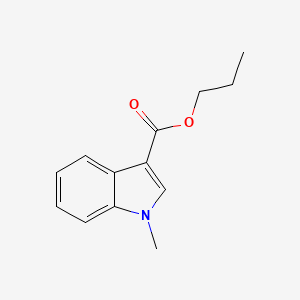

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

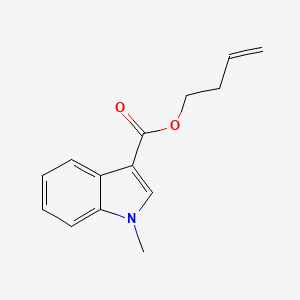

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)